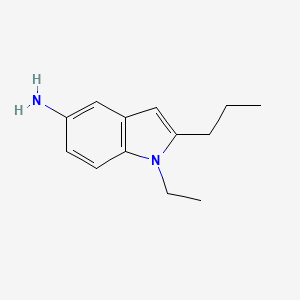

1-Ethyl-2-propyl-1H-indol-5-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H18N2 |

|---|---|

Peso molecular |

202.30 g/mol |

Nombre IUPAC |

1-ethyl-2-propylindol-5-amine |

InChI |

InChI=1S/C13H18N2/c1-3-5-12-9-10-8-11(14)6-7-13(10)15(12)4-2/h6-9H,3-5,14H2,1-2H3 |

Clave InChI |

VQUWTQYWFQWCKH-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC2=C(N1CC)C=CC(=C2)N |

Origen del producto |

United States |

Foundational & Exploratory

Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine

An In-depth Technical Guide on 1-Ethyl-2-propyl-1H-indol-5-amine

Disclaimer: The following technical guide is a representative document for the novel compound this compound. Due to the absence of direct scientific literature for this specific molecule, the information presented herein is based on established knowledge of structurally similar indole and tryptamine derivatives. This guide is intended for researchers, scientists, and drug development professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and alkaloids with a wide range of biological activities.[1][2] this compound is a substituted indole that can also be classified as a tryptamine analog. Tryptamines are known for their interactions with serotonin receptors, and many derivatives are investigated for their potential as therapeutic agents.[2] This document outlines the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities of this novel compound.

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known properties of other substituted indoles. These properties are crucial for predicting the compound's behavior in biological systems and for the development of analytical methods. The incorporation of different functional groups can significantly influence properties like acidity (pKa) and lipophilicity (logP).[3][4][5]

| Property | Predicted Value |

| Molecular Formula | C13H18N2 |

| Molecular Weight | 202.30 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| pKa (of the amine) | 9.0 - 10.0 |

| logP | 2.5 - 3.5 |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

| Melting Point | Not established |

| Boiling Point | Not established |

Proposed Synthesis

A plausible synthetic route for this compound is a multi-step process commencing with the well-established Fischer indole synthesis to construct the core indole structure.[6][7] This would be followed by N-alkylation, nitration at the C5 position, and subsequent reduction to yield the final 5-amino product. The instability of some 5-aminoindole derivatives to air oxidation is a factor to consider during synthesis and storage.[8]

Experimental Protocols

Step 1: Fischer Indole Synthesis of 2-Propyl-5-nitro-1H-indole

This procedure is adapted from the general Fischer indole synthesis protocol.[7][9]

-

To a solution of p-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add 2-hexanone (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield 2-propyl-5-nitro-1H-indole.

Step 2: N-Alkylation to form 1-Ethyl-2-propyl-5-nitro-1H-indole

This protocol is based on standard N-alkylation procedures for indoles.[7]

-

Dissolve 2-propyl-5-nitro-1H-indole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-ethyl-2-propyl-5-nitro-1H-indole.

Step 3: Reduction to this compound

This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[8]

-

Dissolve 1-ethyl-2-propyl-5-nitro-1H-indole (1 equivalent) in a solvent such as methanol or ethanol.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts are based on general values for substituted indoles.[10][11]

| 1H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | 7.8 - 8.2 | br s | 1H | Indole N-H |

| 6.8 - 7.2 | d | 1H | H4 | |

| 6.5 - 6.8 | dd | 1H | H6 | |

| 6.9 - 7.1 | d | 1H | H7 | |

| 6.0 - 6.2 | s | 1H | H3 | |

| 3.5 - 4.0 | br s | 2H | NH2 | |

| 4.0 - 4.3 | q | 2H | N-CH2CH3 | |

| 2.6 - 2.9 | t | 2H | C2-CH2CH2CH3 | |

| 1.5 - 1.8 | m | 2H | C2-CH2CH2CH3 | |

| 1.3 - 1.5 | t | 3H | N-CH2CH3 | |

| 0.8 - 1.0 | t | 3H | C2-CH2CH2CH3 | |

| 13C NMR | Predicted δ (ppm) | Assignment | ||

| Carbons | 140 - 145 | C2 | ||

| 135 - 140 | C7a | |||

| 130 - 135 | C5 | |||

| 128 - 132 | C3a | |||

| 110 - 115 | C7 | |||

| 105 - 110 | C4 | |||

| 100 - 105 | C6 | |||

| 98 - 102 | C3 | |||

| 40 - 45 | N-CH2CH3 | |||

| 28 - 32 | C2-CH2CH2CH3 | |||

| 20 - 24 | C2-CH2CH2CH3 | |||

| 14 - 18 | C2-CH2CH2CH3 | |||

| 12 - 16 | N-CH2CH3 |

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective.

-

Expected Molecular Ion: [M+H]+ at m/z 203.15.

-

Fragmentation: Fragmentation would likely involve cleavage of the propyl and ethyl groups, as well as fragmentation of the indole ring.

Chromatography

-

TLC: Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol would be suitable for monitoring reaction progress.

-

Column Chromatography: Silica gel is the standard stationary phase for purification.

-

LC-MS/MS: A C18 reversed-phase column with a gradient elution of acetonitrile and water (with formic acid as a modifier) would be a good starting point for analytical separations.[15]

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is currently unknown. However, based on its structural similarity to other tryptamines and substituted indoles, some potential activities can be hypothesized.

Many tryptamine derivatives are agonists at serotonin receptors, particularly the 5-HT2A receptor.[12] The 5-aminoindole moiety is also found in compounds with a range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[8][16][17] For example, some 2-amino-5-hydroxyindole derivatives are potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[16][18]

Given its structure, a primary hypothesis is that this compound could act as a serotonin receptor agonist. The interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor would initiate a downstream signaling cascade.

Conclusion

This compound is a novel compound with potential for interesting biological activities, given its structural relationship to known bioactive indole and tryptamine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and methods for its analytical characterization. Further research is necessary to synthesize this compound, confirm its properties, and explore its pharmacological profile. The methodologies and data presented here offer a starting point for such investigations, which could uncover new therapeutic applications for this and related molecules.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothetical Mechanism of Action of 1-Ethyl-2-propyl-1H-indol-5-amine: A Technical Whitepaper

Disclaimer: The compound 1-Ethyl-2-propyl-1H-indol-5-amine is not documented in the current scientific literature. Therefore, this document presents a hypothetical mechanism of action based on established structure-activity relationships of structurally analogous indoleamine and tryptamine derivatives. The data and pathways described herein are predictive and require experimental validation.

Introduction

This compound is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds, including the neurotransmitter serotonin. Its chemical architecture, featuring an ethyl group at the 1-position, a propyl group at the 2-position, and an amine at the 5-position of the indole ring, suggests its potential interaction with aminergic neurotransmitter systems. This guide delineates a projected pharmacological profile for this molecule, focusing on its likely molecular targets and the subsequent intracellular signaling cascades.

Predicted Core Mechanism of Action

Based on its structural similarity to known tryptamines and other indole derivatives, this compound is predicted to function primarily as a modulator of serotonin (5-hydroxytryptamine, 5-HT) receptors. The nature and intensity of this interaction are likely dictated by its specific substitution pattern.

-

5-HT Receptor Agonism: The core indoleamine structure is a classic pharmacophore for serotonin receptors. It is hypothesized that this compound acts as an agonist or partial agonist at various 5-HT receptor subtypes.

-

Influence of Substituents:

-

5-Amino Group: The presence of an amino group at the 5-position of the indole ring is anticipated to confer a significant affinity for the 5-HT1A receptor subtype. 5-substituted tryptamines often exhibit high affinity for 5-HT1A receptors.

-

1-Ethyl Group: N-alkylation of the indole nitrogen can influence the binding affinity and selectivity for different 5-HT receptors.

-

2-Propyl Group: Substitution at the 2-position of the indole ring is less common than at other positions but is expected to modulate the compound's interaction with the receptor binding pocket, potentially affecting its affinity and efficacy profile across the 5-HT receptor family, particularly the 5-HT2 subtypes.

-

The primary targets are predicted to be the 5-HT1A and 5-HT2A receptors, which are pivotal in regulating mood, cognition, and perception.

Predicted Signaling Pathways

Activation of 5-HT1A and 5-HT2A receptors by an agonist like this compound would trigger distinct downstream signaling cascades.

5-HT1A Receptor Signaling: As a Gαi/o-coupled receptor, its activation would likely lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, would reduce the activity of protein kinase A (PKA) and lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

Figure 1: Predicted 5-HT1A Receptor Signaling Pathway.

5-HT2A Receptor Signaling: This Gαq/11-coupled receptor, upon activation, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, including neuronal excitation.

Figure 2: Predicted 5-HT2A Receptor Signaling Pathway.

Hypothetical Quantitative Data

The following table summarizes the predicted binding affinities (Ki) and functional potencies (EC50) of this compound at key serotonin receptor subtypes. These values are extrapolated from data on structurally related compounds and serve as a hypothetical baseline for future experimental work.

| Target Receptor | Predicted Binding Affinity (Ki, nM) | Predicted Functional Potency (EC50, nM) | Predicted Activity |

| 5-HT1A | 10 - 50 | 50 - 200 | Agonist/Partial Agonist |

| 5-HT2A | 20 - 100 | 100 - 500 | Agonist/Partial Agonist |

| 5-HT2C | 100 - 500 | > 1000 | Weak Agonist |

| SERT | > 1000 | > 1000 | Weak Inhibitor |

Proposed Experimental Protocols

To validate the hypothetical mechanism of action, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human recombinant receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293, CHO).

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional activity (potency and efficacy) of this compound at Gq-coupled receptors like 5-HT2A.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a reference agonist like serotonin).

Figure 3: Proposed Experimental Workflow.

Conclusion

While lacking direct empirical support, the structural features of this compound strongly suggest a mechanism of action centered on the modulation of serotonin receptors. It is hypothesized to be an agonist or partial agonist with a notable affinity for 5-HT1A and 5-HT2A receptors. The precise pharmacological profile, including its selectivity, potency, and potential for biased agonism, remains to be determined through the rigorous experimental protocols outlined in this guide. Such studies are essential to validate this predictive model and to fully elucidate the therapeutic or psychoactive potential of this novel compound.

An In-depth Technical Guide on the Biological Activity of 1-Ethyl-2-propyl-1H-indol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 1-Ethyl-2-propyl-1H-indol-5-amine and its derivatives are limited in publicly available literature. This guide synthesizes information from studies on structurally related indole derivatives to project potential biological activities, structure-activity relationships, and relevant experimental protocols.

Introduction

The indole scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique chemical properties and bioavailability have made it a focal point in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[1][2] This technical guide explores the potential biological activities of this compound derivatives by examining the structure-activity relationships (SAR) of analogous compounds. We will delve into potential anticancer and antimicrobial properties, supported by data from related molecules, and provide detailed experimental protocols for their synthesis and evaluation.

Projected Biological Activities and Structure-Activity Relationships (SAR)

Based on the analysis of various substituted indole derivatives, the this compound core is anticipated to exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial applications. The specific substitutions at the N1 (ethyl), C2 (propyl), and C5 (amine) positions are crucial in determining the potency and selectivity of these compounds.

Anticancer Activity

Indole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases, as well as the induction of apoptosis.[2][3]

Structure-Activity Relationship Insights:

-

N1-Alkylation: The presence of an alkyl group, such as the ethyl group at the N1 position, is a common feature in many biologically active indole derivatives. N1-substitution can influence the molecule's lipophilicity and its interaction with target proteins.

-

C2-Substitution: The propyl group at the C2 position is expected to contribute to the molecule's hydrophobic interactions with target enzymes or receptors. The size and nature of the C2-substituent can significantly impact the anticancer potency.

-

C5-Amine Group: A nitrogen-containing group on the fused benzene ring of indole derivatives has been found to increase cytotoxicity against various cancer cell lines.[4] The amine group at the C5 position can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. Further derivatization of this amine group could lead to compounds with enhanced and more specific anticancer activities.

Antimicrobial Activity

Indole derivatives have also demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[5]

Structure-Activity Relationship Insights:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the ethyl and propyl groups, is a critical factor for antimicrobial activity, as it governs the compound's ability to penetrate bacterial cell membranes.

-

Amine Functionality: The presence of an amine group can contribute to the antimicrobial effect. Alkyl amines have been shown to be effective against a range of bacteria.[6] The amine at the C5 position could potentially interact with the bacterial cell wall or intracellular targets.

-

General Trends: Studies on 2-phenyl-1H-indoles have shown that substitutions on the indole ring affect antimicrobial efficacy, with some derivatives showing significant inhibition zones against various bacterial strains.[7]

Quantitative Data on Related Indole Derivatives

While specific data for this compound is unavailable, the following tables summarize the anticancer and antimicrobial activities of structurally related indole derivatives to provide a comparative context.

Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | HepG2 (Liver) | 13.21 ± 0.30 | [8] |

| 3b | A549 (Lung) | 0.48 ± 0.15 | [8] |

| 1c | HeLa (Cervical) | 0.50 | [9] |

| 1c | MCF-7 (Breast) | 0.55 | [9] |

| 1c | HepG2 (Liver) | 0.9 | [9] |

| 5c | HeLa (Cervical) | 13.41 | [10] |

| 5d | HeLa (Cervical) | 14.67 | [10] |

| 2e | HCT116 (Colorectal) | 6.43 ± 0.72 | [11] |

| 2e | A549 (Lung) | 9.62 ± 1.14 | [11] |

| 2e | A375 (Melanoma) | 8.07 ± 1.36 | [11] |

| 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [12] |

| 5f | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [12] |

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 10g | S. aureus ATCC 43300 (MRSA) | 0.5 | [13] |

| 10h | S. aureus ATCC 43300 (MRSA) | 0.5 | [13] |

| 3ao | S. aureus ATCC 25923 | < 1 | [14] |

| 3aq | S. aureus ATCC 25923 | < 1 | [14] |

| 3ag | M. smegmatis | 3.9 | [14] |

| 3ag | C. albicans | 3.9 | [14] |

| 3aq | C. albicans | 3.9 | [14] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of indole derivatives, which can be adapted for this compound and its analogs.

General Synthesis of Substituted Indoles

A common method for synthesizing N-alkylated indoles involves the reaction of an indole precursor with an alkyl halide in the presence of a base. Further modifications can be introduced at other positions.

Example Protocol for N-Alkylation:

-

To a solution of the starting indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the corresponding alkyl halide (e.g., ethyl iodide for N-ethylation) (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]

-

Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Add varying concentrations of the test compounds to the wells and incubate for 48 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Cup Plate Method)

The cup plate method is a common technique for determining the antimicrobial activity of a compound.[15]

Protocol:

-

Medium Preparation: Prepare Mueller Hinton Agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.[10]

-

Inoculation: Once the agar solidifies, inoculate the plates with a standardized bacterial suspension.

-

Well Creation: Create wells (cups) of a standard diameter in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (at different concentrations) into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

General Synthesis Workflow for this compound Derivatives

Caption: General synthesis workflow for substituted indole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening using MTT assay.

Potential Signaling Pathway Modulation by Indole Derivatives

Caption: Potential inhibition of receptor tyrosine kinase signaling by indole derivatives.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thepharmajournal.com [thepharmajournal.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery

Disclaimer: A comprehensive search for "1-Ethyl-2-propyl-1H-indol-5-amine" did not yield specific public data regarding its structure-activity relationship (SAR), detailed experimental protocols, or associated signaling pathways. This suggests that the compound may be a novel entity, part of proprietary research, or not extensively studied in the public domain.

Therefore, this guide provides an in-depth overview of the SAR principles for the broader class of substituted indole derivatives, drawing upon established research to deliver actionable insights for researchers, scientists, and drug development professionals. The principles and methodologies described herein are fundamental to the exploration of indole-based compounds.

Introduction to the Indole Scaffold

The indole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its structural versatility, arising from the fusion of a benzene and a pyrrole ring, allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery campaigns targeting diverse biological pathways.[1] This guide will explore how substitutions at various positions on the indole core influence biological activity, using examples from antiviral, anticancer, and neuroscience research.

General Principles of Indole SAR

The biological activity of an indole derivative is highly dependent on the nature and position of its substituents. Key positions for modification include the indole nitrogen (N1), C2, C3, and various positions on the benzene ring, most notably C5.

Below is a generalized workflow for a typical SAR study, which begins with a lead compound and explores modifications to improve potency, selectivity, and pharmacokinetic properties.

Tabulated SAR Data from Indole Derivatives

The following tables summarize quantitative and qualitative SAR data from published studies on various indole scaffolds, illustrating how modifications at key positions impact biological activity.

Table 1: SAR of Indole Derivatives as HIV-1 Fusion Inhibitors

This series explores bisindole compounds targeting the gp41 hydrophobic pocket.

| Position of Modification | Substituent/Modification | Effect on Activity | Reference |

| Indole C3 | Introduction of a benzyl group | Maintained or improved activity by interacting with the hydrophobic pocket. | [2] |

| Indole N1 | Varied benzyl ring substituents (polar and nonpolar) | Explored shape, charge, and hydrophobic interactions to optimize binding. | [3] |

| Indole C5 | Linkage point for bisindole scaffold | Alternative linkage strategy explored to probe inhibitor shape and fit. | [2][3] |

| Core Scaffold | Replacement of indole with benzimidazole | Investigated the impact of the heterocyclic core on activity. | [2][3] |

Table 2: SAR of Indole Derivatives as Anticancer Agents

This data is derived from studies on 5-nitroindole derivatives targeting c-Myc G-quadruplexes and indolyl-propenones inducing methuosis.

| Position of Modification | Substituent/Modification | Target/Assay | Effect on Activity | Reference |

| Indole C5 | Nitro (NO₂) group | c-Myc G-quadruplex binding | Substitution at C5 is important for activity. | [4] |

| Indole C5 | Amino (NH₂) group | c-Myc G-quadruplex binding | 5-aminoindole binds more strongly than the corresponding 5-nitroindole. | [4] |

| Indole C2 | Methyl group | Methuosis Induction | 2-methyl substitution is a key feature of the lead compound. | [5][6] |

| Indole C2 | Propyl group | Methuosis Induction | Induces vacuolization but is not cytotoxic, showing sensitivity to steric bulk. | [5] |

| Indole C2 | Hydroxypropyl group | Methuosis Induction | Maintained potent activity, indicating tolerance for polar groups. | [5][6] |

| Indole C5 | Amine/Amide substitution | Methuosis Induction | The 5-amino derivative had no GI activity in the tested range. | [6] |

Table 3: SAR of Indole Derivatives Targeting Serotonin Receptors

This series focuses on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as 5-HT(1D) agonists.

| Position of Modification | Substituent/Modification | Target/Assay | Effect on Activity | Reference |

| Indole C6 | Tetrahydro-thiopyran-4-ol | 5-HT(1D) Receptor Binding | Resulted in a potent agonist (Ki = 2.4 nM) with good selectivity. | [7] |

| Indole N1 | 2-dimethylamino-ethyl chain | 5-HT(1D) Receptor Binding | This side chain is a common feature for potent agonism in this series. | [7] |

| Indole C5 | Halogen (Fluorine, Bromine) | SERT Binding Affinity | Halogen substitution at C5 leads to more potent compounds than unsubstituted analogs. | [8] |

Experimental Protocols

Detailed methodologies are crucial for interpreting SAR data. Below are summaries of typical experimental protocols used in the cited studies.

General Synthesis Protocol (Example)

The synthesis of indole derivatives often involves multi-step processes. For instance, the creation of N-substituted indole-2-carboxamides can be achieved as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-Ethyl-2-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-propyl-1H-indol-5-amine is a substituted indole derivative. The indole scaffold is a prominent feature in a multitude of biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the spectroscopic characteristics of such novel compounds is fundamental for their unambiguous identification, purity assessment, and further development.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~6.95 | d, J ≈ 2.0 Hz | 1H | H-4 |

| ~6.65 | dd, J≈8.5, 2.0Hz | 1H | H-6 |

| ~6.15 | s | 1H | H-3 |

| ~4.05 | q, J ≈ 7.3 Hz | 2H | N-CH₂CH₃ |

| ~3.50 | br s | 2H | -NH₂ |

| ~2.70 | t, J ≈ 7.5 Hz | 2H | C2-CH₂CH₂CH₃ |

| ~1.70 | sext, J ≈ 7.4Hz | 2H | C2-CH₂CH₂CH₃ |

| ~1.40 | t, J ≈ 7.3 Hz | 3H | N-CH₂CH₃ |

| ~0.95 | t, J ≈ 7.4 Hz | 3H | C2-CH₂CH₂CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C-5 |

| ~138.0 | C-2 |

| ~135.5 | C-7a |

| ~129.0 | C-3a |

| ~111.0 | C-7 |

| ~110.5 | C-6 |

| ~103.0 | C-4 |

| ~100.0 | C-3 |

| ~42.0 | N-CH₂CH₃ |

| ~31.0 | C2-CH₂CH₂CH₃ |

| ~22.5 | C2-CH₂CH₂CH₃ |

| ~15.5 | N-CH₂CH₃ |

| ~14.0 | C2-CH₂CH₂CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch (CH₃, CH₂) |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1500 - 1450 | Strong | Aromatic C=C stretch |

| 1470 - 1430 | Medium | Aliphatic C-H bend (CH₂, CH₃) |

| 1380 - 1365 | Medium | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M - CH₃]⁺ |

| 173 | High | [M - C₂H₅]⁺ (loss of ethyl group from propyl) |

| 159 | Moderate | [M - C₃H₅]⁺ |

| 145 | Moderate | [M - C₄H₇]⁺ |

| 131 | Moderate | Indole ring fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of novel indole derivatives like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the chosen solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to aid in the definitive assignment of proton and carbon signals.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate) directly into the ion source via a syringe pump or through a liquid chromatograph (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement for molecular formula determination.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel indole derivative.

Caption: General workflow for the synthesis and characterization of a novel indole derivative.

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-2-propyl-1H-indol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-Ethyl-2-propyl-1H-indol-5-amine is not a widely characterized substance in publicly available scientific literature. Therefore, the following guide is a representative technical document, presenting hypothetical data and standardized methodologies that would be essential for the evaluation of a novel chemical entity in a drug discovery and development context. The experimental protocols and data are provided as a template to illustrate the expected content for such a guide.

Introduction

The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental to its developability and ultimate clinical success. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This document provides a comprehensive overview of the solubility and stability profile of this compound, a novel indole derivative. The data presented herein is intended to guide formulation development, analytical method development, and to provide a preliminary assessment of its suitability as a drug candidate.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| pKa (predicted) | 5.2 (amine) |

| LogP (predicted) | 3.8 |

Solubility Data

The solubility of this compound was determined in various solvents and aqueous media to assess its dissolution characteristics.

Aqueous Solubility

The pH-dependent aqueous solubility was determined using the shake-flask method at ambient temperature.

| pH | Solubility (µg/mL) | Medium |

| 2.0 | 150.2 | 0.01 N HCl |

| 4.5 | 85.7 | Acetate Buffer |

| 6.8 | 12.3 | Phosphate Buffer |

| 7.4 | 8.1 | Phosphate Buffered Saline (PBS) |

| 9.0 | 7.5 | Borate Buffer |

Solvent Solubility

The solubility in common organic solvents was determined to understand its miscibility and to aid in the development of analytical methods and formulations.

| Solvent | Solubility (mg/mL) |

| Methanol | > 200 |

| Ethanol | > 200 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Acetonitrile | 150 |

| Dichloromethane | > 200 |

| Propylene Glycol | 80 |

| PEG 400 | 120 |

Stability Data

The stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life.

Solid-State Stability

The solid-state stability was assessed under accelerated conditions.

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 1 month | 99.1 | 0.9 |

| 40°C / 75% RH | 3 months | 97.5 | 2.5 |

| 60°C | 1 month | 98.2 | 1.8 |

Solution-State Stability

The stability in different aqueous solutions was monitored over time.

| pH | Condition | Duration | Assay (%) |

| 2.0 | Ambient | 24 hours | 99.5 |

| 7.4 | Ambient | 24 hours | 99.2 |

| 9.0 | Ambient | 24 hours | 98.1 |

Photostability

The photostability was evaluated according to ICH Q1B guidelines.

| Condition | Duration | Assay (%) | Total Degradants (%) |

| Cool white fluorescent light | 1.2 million lux hours | 92.3 | 7.7 |

| UV-A light | 200 watt hours/m² | 89.8 | 10.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solubility Determination (Shake-Flask Method)

An excess amount of this compound was added to a vial containing the test solvent. The vials were then sealed and agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. After 48 hours, the samples were allowed to stand, and the supernatant was filtered through a 0.45 µm filter. The concentration of the dissolved compound in the filtrate was then determined by a validated HPLC-UV method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method was developed and validated to separate this compound from its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Time-dependent gradient from 10% to 90% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

Stress Degradation Studies

Forced degradation studies were conducted to identify potential degradation pathways.

-

Acidic Hydrolysis: The compound was dissolved in 0.1 N HCl and heated at 80°C.

-

Basic Hydrolysis: The compound was dissolved in 0.1 N NaOH and heated at 80°C.

-

Oxidative Degradation: The compound was treated with 3% hydrogen peroxide at ambient temperature.

-

Thermal Degradation: The solid compound was heated at 105°C.

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical degradation pathway are provided below.

Caption: Experimental workflow for shake-flask solubility determination.

Caption: Hypothetical degradation pathways of this compound.

Conclusion

This compound demonstrates pH-dependent aqueous solubility, with higher solubility in acidic conditions. It is freely soluble in several common organic solvents. The compound exhibits moderate stability under accelerated solid-state conditions and is susceptible to degradation under photolytic and oxidative stress. These findings are crucial for guiding the formulation development and for establishing appropriate storage and handling conditions for this compound. Further characterization of the degradation products is recommended.

Potential Therapeutic Targets of 1-Ethyl-2-propyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Ethyl-2-propyl-1H-indol-5-amine is a novel molecule with limited publicly available data, its structural characteristics as a substituted indoleamine strongly suggest its potential as a modulator of serotonergic pathways. This technical guide provides an in-depth analysis of its likely therapeutic targets by examining the structure-activity relationships (SAR) of analogous indole derivatives. The primary focus will be on the serotonin 5-HT1D and 5-HT2A receptors, which are well-established targets for a variety of neurological and psychiatric disorders. This document outlines potential signaling pathways, detailed experimental protocols for target validation, and relevant in vivo models for efficacy testing, thereby serving as a foundational resource for researchers initiating investigations into this compound.

Introduction: The Therapeutic Potential of Indoleamines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a multitude of clinically significant drugs.[1][2][3] Modifications to the indole ring and its ethylamine side chain have yielded ligands with high affinity and selectivity for various serotonin receptor subtypes. The structure of this compound, featuring substitutions at the N1, C2, and C5 positions, suggests a tailored interaction with specific 5-HT receptors. Based on extensive research into similar compounds, the most probable therapeutic targets are the 5-HT1D and 5-HT2A receptors, both of which are implicated in the pathophysiology of migraine and various central nervous system (CNS) disorders.[4][5][6][7]

Proposed Primary Therapeutic Target: The 5-HT1D Receptor

The 5-HT1D receptor, a Gαi-coupled receptor, is a key target in the acute treatment of migraine.[5][6] Agonism at this receptor, particularly on trigeminal nerve endings, is thought to inhibit the release of vasoactive peptides like CGRP, leading to vasoconstriction of dilated cranial vessels and a reduction in neurogenic inflammation.[8]

Structure-Activity Relationship (SAR) at the 5-HT1D Receptor

The structural features of this compound align with known SAR for 5-HT1D receptor agonists:

-

Indoleamine Core: The fundamental pharmacophore for serotonin receptor interaction.

-

N-Alkylation: The ethyl group at the N1 position and the propyl group at the C2 position can influence selectivity and potency. Studies on related tryptamines have shown that N,N-dialkylation can enhance affinity for 5-HT1D receptors.[5]

-

5-Position Substitution: The amine group at the 5-position is a critical determinant of activity. For instance, various substitutions at this position in other indole derivatives have been shown to modulate affinity and efficacy at 5-HT1D receptors.[5]

Proposed Signaling Pathway

Quantitative Data for Analogous 5-HT1D Receptor Ligands

The following table summarizes binding affinities (Ki) and functional potencies (EC50) for structurally related indoleamine 5-HT1D receptor agonists. This data provides a benchmark for the anticipated potency of this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| N,N-dimethyl-5-substituted tryptamine | 5-HT1Dα | ~10-25x preference vs 5-HT1Dβ | - | [5] |

| N,N-diethyl-5-substituted tryptamine | 5-HT1Dα | ~10-25x preference vs 5-HT1Dβ | - | [5] |

| Indolealkylpiperazine derivative 9_24 | 5-HT1A | 5 ± 0.6 | 0.059 | [4] |

Note: Data for directly analogous compounds with the same substitution pattern as this compound is not available. The presented data is for compounds with similar structural motifs to provide a general reference.

Potential Secondary Target: The 5-HT2A Receptor

The 5-HT2A receptor, a Gαq-coupled receptor, is a prominent target for atypical antipsychotics and psychedelics.[7] Modulation of 5-HT2A receptor activity can influence a range of cognitive and perceptual processes. Depending on its agonist or antagonist profile, this compound could have applications in treating psychosis or mood disorders.

Structure-Activity Relationship at the 5-HT2A Receptor

-

Indoleamine Scaffold: As with other serotonin receptors, this is the foundational structure.

-

N-Alkylation: The size and nature of the N-alkyl substituents are known to significantly impact 5-HT2A receptor affinity and functional activity.

-

Aromatic Substitution: The amine group at the 5-position can form key interactions within the receptor binding pocket.

Proposed Signaling Pathway

Quantitative Data for Analogous 5-HT2A Receptor Ligands

The following table presents binding data for known 5-HT2A receptor ligands, offering a comparative perspective on the potential affinity of this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Ketanserin | 5-HT2A | 0.75 | [9] |

| DOI | 5-HT2A | 0.27 | [9] |

| Serotonin | 5-HT2A | 10 | [9] |

| Mesulergine | 5-HT2A | 13.5 | [9] |

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of the test compound for the target receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12][13]

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1D and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT1D or 5-HT2A receptor.

-

Radioligand: [3H]5-carboxamidotryptamine for 5-HT1D; [3H]ketanserin for 5-HT2A.[14]

-

Test Compound: this compound.

-

Non-specific binding control: Serotonin (for 5-HT1D), Mianserin (for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[14]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[14]

-

Assay Mixture: In each well, combine:

-

50 µL of assay buffer or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of the plates through the filter mat using a vacuum manifold and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, to determine its functional activity as an agonist or antagonist.[15][16][17][18][19]

Objective: To determine the functional efficacy (EC50 for agonists, IC50 for antagonists) of this compound at the 5-HT1D receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1D receptor.

-

Test Compound: this compound.

-

Forskolin (to stimulate adenylate cyclase).

-

cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).[19]

-

Cell culture medium.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

-

Compound Addition:

-

Agonist Mode: Add the test compound at various concentrations to the cells.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known 5-HT1D receptor agonist at its EC80 concentration.

-

-

Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production. This is crucial for Gαi-coupled receptors to observe the inhibitory effect.[15]

-

Incubation: Incubate for an appropriate time according to the kit manufacturer's instructions.

-

Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP detection reagents as per the kit protocol.

-

Luminescence Reading: Measure the luminescence, which is inversely proportional to the cAMP concentration.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the compound concentration to determine the EC50 value.

-

Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

-

In Vivo Models for Efficacy Assessment

Animal Models of Migraine

To evaluate the potential anti-migraine activity of this compound, several established animal models can be utilized.[8][20][21]

-

Trigeminal Nerve Stimulation Model: This model involves electrical stimulation of the trigeminal ganglion in anesthetized animals (e.g., rats or guinea pigs) to induce neurogenic dural inflammation.[20] Efficacy is assessed by measuring the inhibition of plasma protein extravasation in the dura mater.

-

Nitroglycerin (NTG)-Induced Hyperalgesia Model: Systemic administration of NTG in rodents induces a state of hyperalgesia, mimicking some aspects of migraine pain.[8] The test compound's ability to reverse this hyperalgesia is measured using behavioral tests such as the von Frey filament test for mechanical allodynia.

Conclusion

Based on a thorough analysis of its chemical structure and comparison with well-characterized indole derivatives, this compound is a promising candidate for targeting serotonin receptors, particularly the 5-HT1D and 5-HT2A subtypes. Its potential as a 5-HT1D agonist makes it a compelling subject for investigation as a novel anti-migraine therapeutic. The experimental protocols and in vivo models outlined in this guide provide a clear roadmap for the preclinical evaluation of this compound. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Agonist action of indole derivatives at 5-HT1-like, 5-HT3, and 5HT4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. agilent.com [agilent.com]

- 19. cAMP-Glo™ Assay [worldwide.promega.com]

- 20. Experimental migraine models and their relevance in migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Dawn of a New Anti-Inflammatory Strategy: Indole-Based Dual Inhibitors of 5-Lipoxygenase and Soluble Epoxide Hydrolase

A Technical Guide for Researchers and Drug Development Professionals

The quest for more effective and safer anti-inflammatory therapeutics has led researchers to explore multi-target drug design, a strategy that promises enhanced efficacy and a reduction in mechanism-based side effects. A particularly promising approach within this paradigm is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This whitepaper provides an in-depth technical guide on the discovery and development of novel indole compounds as potent dual inhibitors of these two key enzymes in the arachidonic acid cascade.

The Rationale for Dual 5-LOX/sEH Inhibition

Arachidonic acid (AA) is a central player in the inflammatory process, being metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1][2] The 5-LOX pathway leads to the production of leukotrienes (LTs), which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[3][4] The CYP epoxygenase pathway, on the other hand, produces epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory, analgesic, and cardioprotective properties.[1][5]

Soluble epoxide hydrolase (sEH) metabolizes these beneficial EETs into their less active dihydroxyeicosatrienoic acids (DiHETrEs).[5] Therefore, inhibiting sEH preserves the levels of anti-inflammatory EETs. The simultaneous inhibition of 5-LOX and sEH presents a powerful synergistic strategy: it concurrently blocks the production of pro-inflammatory leukotrienes and enhances the levels of anti-inflammatory EETs.[1][5][6] This dual-pronged approach is anticipated to yield a more profound anti-inflammatory effect than targeting either enzyme alone and may circumvent the shunting of AA metabolism towards the leukotriene pathway that can occur with sEH inhibition alone.[2]

Indole Scaffolds: A Promising Chemical Starting Point

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its versatile chemical nature allows for facile structural modification to optimize pharmacological activity. In the context of 5-LOX and sEH inhibition, indole-based compounds have emerged as a promising class of dual inhibitors.

A recent noteworthy development in this area is the discovery and optimization of indoline-based compounds.[5][7][8][9] Starting from an in-silico screening of an in-house library, researchers identified an indoline derivative as a potent 5-LOX inhibitor.[5][8] This initial hit guided the design and synthesis of a series of analogues, leading to the identification of compounds with potent dual inhibitory activity against both 5-LOX and sEH.[5][8]

Quantitative Analysis of Indole-Based Dual Inhibitors

The following table summarizes the in vitro inhibitory activities of key indole and indoline-based compounds against human 5-LOX and sEH. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Reference |

| Indoline 43 | Notable 5-LOX inhibitor | - | [5][8] |

| Compound 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [5][8] |

This table is a representation of the type of data presented in the cited literature. For a comprehensive list of all synthesized compounds and their activities, please refer to the primary research article.

Experimental Protocols

A clear understanding of the methodologies used to evaluate these compounds is crucial for researchers looking to build upon this work. The following sections detail the key experimental protocols.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity against 5-LOX is typically determined using a cell-free enzymatic assay.

Principle: The assay measures the production of leukotrienes from arachidonic acid by recombinant human 5-LOX. The amount of product formed is quantified, and the reduction in product formation in the presence of the test compound is used to determine its inhibitory potency.

Typical Protocol:

-

Recombinant human 5-LOX is pre-incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the products are extracted.

-

The amount of leukotrienes produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity against sEH is also typically determined using a cell-free enzymatic assay.

Principle: The assay measures the hydrolysis of a specific substrate by recombinant human sEH. The rate of product formation is monitored, and the decrease in this rate in the presence of the test compound is used to determine its inhibitory potency.

Typical Protocol:

-

Recombinant human sEH is incubated with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer).

-

The enzymatic reaction is initiated by the addition of a fluorescent or colorimetric substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

-

The reaction progress is monitored continuously by measuring the change in fluorescence or absorbance over time using a plate reader.

-

The initial reaction rates are calculated from the linear portion of the progress curves.

-

IC50 values are determined by fitting the dose-response data to a suitable equation.

Cellular Assays

To assess the activity of the compounds in a more physiologically relevant setting, cellular assays are employed.

Example: 5-LOX Activity in Human Polymorphonuclear Leukocytes (PMNLs)

-

PMNLs are isolated from fresh human blood.

-

The cells are pre-incubated with the test compound.

-

5-LOX activity is stimulated by the addition of a calcium ionophore (e.g., A23187).

-

The reaction is stopped, and the amount of leukotrienes released from the cells is quantified by HPLC or ELISA.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Arachidonic Acid Cascade and the dual inhibitory action of indole compounds.

Caption: A generalized workflow for the discovery of dual 5-LOX/sEH inhibitors.

Caption: The synergistic mechanism of action of dual 5-LOX/sEH inhibitors.

Future Directions

The discovery of potent, indole-based dual inhibitors of 5-LOX and sEH, such as compound 73, represents a significant advancement in the field of anti-inflammatory drug discovery.[5][8] In vivo studies have already demonstrated the remarkable anti-inflammatory efficacy of these compounds in animal models of peritonitis and asthma.[5][7][8]

Future research will likely focus on:

-

Lead Optimization: Further refinement of the indole scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Pharmacological Characterization: Comprehensive evaluation of the lead compounds in a wider range of preclinical models of inflammatory diseases.

-

Translational Studies: Moving the most promising candidates towards clinical development for the treatment of human inflammatory disorders.

The continued exploration of this class of dual inhibitors holds great promise for the development of a new generation of safer and more effective anti-inflammatory drugs.

References

- 1. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Collection - Discovery and Optimization of Indoline-Based Compounds as Dual 5âLOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Ethyl-2-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of 1-Ethyl-2-propyl-1H-indol-5-amine. The proposed primary analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), chosen for its high sensitivity and selectivity, which are critical in drug development and research settings.

Introduction

This compound is an indole derivative. Indole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and precise quantification of such compounds is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines a robust and reproducible HPLC-MS/MS method for the determination of this compound in a biological matrix, such as human plasma.

Proposed Analytical Method: HPLC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. This technique offers superior selectivity and sensitivity compared to other methods like UV-spectroscopy or HPLC with UV detection, especially for complex biological samples.[4]

Principle

The method involves the separation of the analyte from other matrix components using reverse-phase HPLC, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) structurally similar to the analyte is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Deuterated this compound (as Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

HPLC system (e.g., Agilent 1290 Infinity II or equivalent)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+ or equivalent)

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 203.1 | 130.1 | 25 |

| Internal Standard (d5-ethyl) | 208.1 | 130.1 | 25 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Method Development and Validation Logic

Caption: Logical flow of method development and validation for the analytical protocol.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 1-Ethyl-2-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-propyl-1H-indol-5-amine is a synthetic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-proliferative, anti-bacterial, and anti-viral properties.[1] The specific biological targets and activities of this compound are not extensively documented in publicly available literature. However, based on the known activities of structurally similar indole-containing molecules, this compound presents a promising candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This document provides detailed application notes and protocols for utilizing this compound in HTS to explore its potential as a modulator of key biological pathways, such as serotonin receptor signaling and the arachidonic acid cascade. High-throughput screening allows for the rapid testing of large numbers of compounds to identify "hits" that modulate the activity of a specific biological target.[2]

1. Application Note: Screening for Serotonin Receptor Modulatory Activity

Background

The indole scaffold is a core component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Consequently, many indole derivatives exhibit affinity for various serotonin receptors.[3] Tryptamine, a simple indoleamine, and its derivatives are known to act as serotonin receptor agonists.[3][4] Modulators of serotonin receptors are crucial in the treatment of numerous neurological and psychiatric disorders. The structural features of this compound suggest it may interact with one or more of the 5-HT receptor subtypes. A cell-based functional assay measuring intracellular calcium mobilization is a robust method for identifying agonists and antagonists of Gq-coupled 5-HT receptors, such as the 5-HT2A receptor.[5]

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in an increase in intracellular calcium. This is a common readout for receptor activation in HTS.[5]

Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol is designed for a 384-well plate format, suitable for HTS.